Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Overview

Description

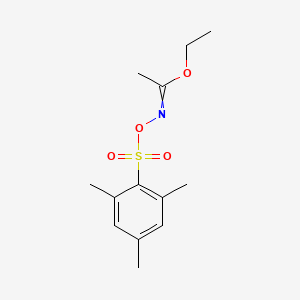

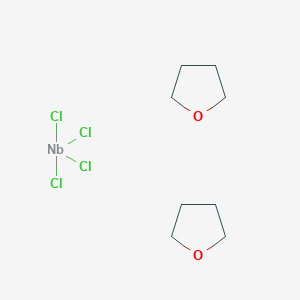

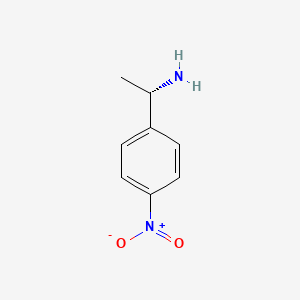

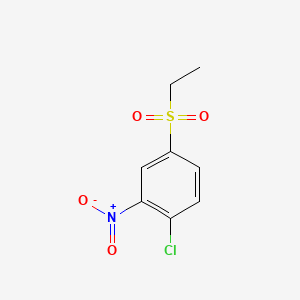

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a chemical compound with the molecular formula C12H15NO4S . It is also known as 4-(1,1-Dioxothiomorpholino)benzoic Acid Methyl Ester, and 4-[4-(Methoxycarbonyl)phenyl]thiomorpholine 1,1-Dioxide . The compound is a crystalline powder in physical form .

Molecular Structure Analysis

The molecular structure of Methyl 4-(1,1-Dioxothiomorpholino)benzoate can be represented by the SMILES notation:COC(=O)C1=CC=C(C=C1)N2CCS(=O)(=O)CC2 . The InChI Key for this compound is IMLAPXMJROBNSS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a crystalline powder . It has a molecular weight of 269.315 g/mol .Scientific Research Applications

Pharmaceutical Intermediates

Methyl 4-(1,1-Dioxothiomorpholino)benzoate: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure allows for the introduction of the thiomorpholine dioxide moiety into drug molecules, which can be beneficial for increasing the solubility and bioavailability of pharmaceuticals .

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the construction of complex molecules with the thiomorpholine dioxide ring. This ring system is known for its stability and can be a key structural component in the development of new organic compounds .

Material Science

In material science, Methyl 4-(1,1-Dioxothiomorpholino)benzoate can be used to modify the properties of polymers. The incorporation of this compound into polymer chains can result in materials with altered thermal stability, flexibility, and resistance to degradation .

Catalysis

The unique structure of this compound allows it to act as a ligand in catalytic systems. It can coordinate with metals to form catalysts that are used in various chemical reactions, including oxidation and reduction processes .

Biological Studies

As a building block in medicinal chemistry, it’s used to synthesize compounds for biological studies. These synthesized compounds can be tested for a variety of biological activities, such as enzyme inhibition or receptor binding, contributing to the discovery of new drugs .

Analytical Chemistry

In analytical chemistry, derivatives of Methyl 4-(1,1-Dioxothiomorpholino)benzoate can be employed as standards or reagents in chromatography and spectrometry for the quantification and identification of complex mixtures .

Agricultural Chemistry

This compound may find applications in the development of agrochemicals. Its structural features can be exploited to create new pesticides or herbicides with improved efficacy and reduced environmental impact .

Nanotechnology

Lastly, in the field of nanotechnology, Methyl 4-(1,1-Dioxothiomorpholino)benzoate can be used to modify the surface of nanoparticles. This modification can enhance the interaction of nanoparticles with biological systems, which is crucial for applications like drug delivery and diagnostics .

Safety and Hazards

The safety data sheet advises to avoid breathing mist, gas or vapors of Methyl 4-(1,1-Dioxothiomorpholino)benzoate . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also advised to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name |

methyl 4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-17-12(14)10-2-4-11(5-3-10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLAPXMJROBNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCS(=O)(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377219 | |

| Record name | Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820594 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 4-(1,1-Dioxothiomorpholino)benzoate | |

CAS RN |

45185-76-0 | |

| Record name | Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydrocyclopenta[b]thiophen-4-one](/img/structure/B1586673.png)